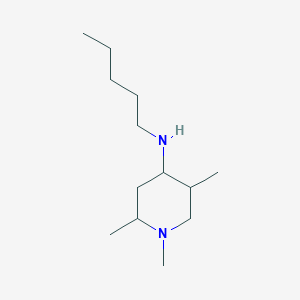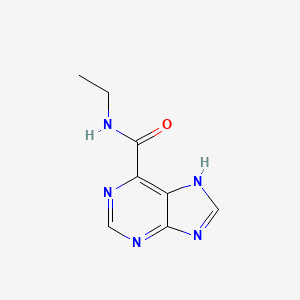
3-amino-1,1-dioxothiane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1,1-dioxothiane-3-carboxylic acid is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an amino group, a carboxylic acid group, and a dioxothiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1,1-dioxothiane-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a carboxylic acid group in the presence of a sulfur source. The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the formation of the dioxothiane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-amino-1,1-dioxothiane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiane ring to a thiolane ring.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives.
Scientific Research Applications
3-amino-1,1-dioxothiane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-amino-1,1-dioxothiane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The dioxothiane ring’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride
- 3-amino-1,1-dioxo-thietane-3-carboxylic acid
- 3-amino-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid
Uniqueness
3-amino-1,1-dioxothiane-3-carboxylic acid stands out due to its specific ring structure and the presence of both amino and carboxylic acid groups. This combination of functional groups and the dioxothiane ring’s reactivity make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H11NO4S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-amino-1,1-dioxothiane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO4S/c7-6(5(8)9)2-1-3-12(10,11)4-6/h1-4,7H2,(H,8,9) |
InChI Key |
ONIUASQQBSRZKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,3-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13258929.png)
![2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol](/img/structure/B13258938.png)
![tert-butyl 2-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13258939.png)


![Hexyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13258963.png)

![1-[(1,2,5-Trimethylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13258973.png)

![2-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B13258982.png)

![6-[(Pent-3-yn-1-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13258986.png)


